Home > Products > Screening Compounds P145067 > S-Carboxymethylcysteine
S-Carboxymethylcysteine - 25390-17-4

S-Carboxymethylcysteine

Catalog Number: EVT-254863
CAS Number: 25390-17-4
Molecular Formula: C5H9NO4S
Molecular Weight: 179.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-Carboxymethylcysteine is a cysteine derivative, a sulfur-containing amino acid, often studied in biochemistry and pharmacology. It's a mucoregulator, meaning it can affect the properties of mucus, and is researched for its potential in various biological systems. []

Future Directions
  • Neuroprotective Potential: Preliminary studies suggest a potential neuroprotective role of S-Carboxymethylcysteine, particularly in the context of Parkinson's disease. Future research could explore the mechanisms by which S-Carboxymethylcysteine mitigates oxidative stress and mitochondrial impairment in neuronal models. []
  • Mucociliary Clearance: Continued research on S-Carboxymethylcysteine's effects on mucociliary clearance in different respiratory conditions is crucial. Understanding its impact on mucus properties, ciliary activity, and overall clearance rates could lead to refined therapeutic strategies for respiratory diseases. [, , ]
  • Environmental Remediation: Given its chelating properties, further investigation into the use of S-Carboxymethylcysteine for removing heavy metals from contaminated environments is warranted. Optimizing its application in soil remediation strategies could contribute to mitigating environmental pollution. []
Source and Classification

S-Carboxymethylcysteine is synthesized from cysteine and chloroacetic acid. It belongs to the broader class of sulfur-containing compounds, specifically those that exhibit thiol reactivity. The compound acts as a precursor to various sulfur-containing metabolites, which may contribute to its therapeutic effects.

Synthesis Analysis

The synthesis of S-Carboxymethylcysteine typically involves a two-step reaction process, although newer methods have streamlined this into a one-pot reaction. The traditional method requires the following steps:

  1. Dissolution: Cysteine hydrochloride (either monohydrate or anhydrous) is dissolved in purified water.
  2. Carboxymethylation: Mono Chloro Acetic Acid is added under weakly basic conditions (pH 7.5-9.5) while maintaining a temperature between 15-35 °C. The reaction continues for 0.5 to 1.5 hours until the formation of half-cystine is detected.
  3. Purification: The product is then filtered and subjected to crystallization to obtain pure S-Carboxymethylcysteine .

This method has been improved to reduce complexity and enhance yield, addressing issues such as severe reaction conditions and low productivity associated with earlier techniques.

Molecular Structure Analysis

S-Carboxymethylcysteine has a molecular formula of C₅H₉NO₄S. Its structure features:

  • A carboxymethyl group (-CH₂COOH) attached to the sulfur atom of cysteine.
  • A thiol group (-SH) that contributes to its reactivity.

The compound exists predominantly in zwitterionic form, where the amino group carries a positive charge while the carboxyl group carries a negative charge, facilitating solubility in aqueous environments .

Structural Data

  • Molecular Weight: Approximately 163.19 g/mol.
  • 3D Configuration: The molecule can adopt various conformations due to rotation around single bonds, which may affect its biological activity.
Chemical Reactions Analysis

S-Carboxymethylcysteine can undergo several chemical reactions, including:

  • Oxidation: It can be oxidized to form S-carboxymethylcysteine sulfoxide when treated with hydrogen peroxide.
  • Nucleophilic Substitution: The thiol group can participate in nucleophilic attacks on electrophilic centers, making it useful in various biochemical pathways.

These reactions are crucial for its functionality as a mucolytic agent and for potential modifications that enhance its therapeutic efficacy .

Mechanism of Action

The primary mechanism of action of S-Carboxymethylcysteine involves its ability to break disulfide bonds in mucus glycoproteins, thereby reducing mucus viscosity and promoting expectoration. This action is attributed to the thiol group, which can interact with disulfide linkages within mucus structures.

Additionally, S-Carboxymethylcysteine exhibits antioxidant properties by scavenging free radicals, which helps protect cells from oxidative stress associated with inflammation in respiratory diseases . This dual action—mucolytic and antioxidant—enhances its therapeutic profile.

Physical and Chemical Properties Analysis

S-Carboxymethylcysteine possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its zwitterionic nature.
  • Melting Point: Melting point data varies but generally falls within the range of 150-160 °C.
  • Stability: The compound is stable under acidic conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for its formulation into pharmaceutical preparations .

Applications

S-Carboxymethylcysteine is widely used in clinical settings due to its mucolytic properties. Its applications include:

  1. Respiratory Disorders: Treatment of chronic obstructive pulmonary disease, asthma, and bronchitis by facilitating mucus clearance.
  2. Pharmaceutical Formulations: Used as an active ingredient in syrups and inhalation solutions designed for respiratory health.
  3. Research Applications: Investigated for its antioxidant properties and potential protective effects against oxidative stress-related cellular damage.

Additionally, ongoing research explores its role in various biochemical pathways and potential new therapeutic applications beyond respiratory conditions .

Mechanisms of Action in Respiratory Pathologies

Mucoregulatory Activity and Mucus Rheology Modulation

S-Carboxymethylcysteine (carbocisteine) exerts mucoregulatory effects by restoring the equilibrium between sialomucins and fucomucins in airway mucus. In chronic respiratory diseases like COPD, mucus hyperviscosity arises from elevated fucomucin levels. Carbocisteine intracellularly stimulates sialyl transferase, enhancing sialic acid incorporation into glycoprotein structures. This biochemical shift reduces mucus viscosity and elasticity, facilitating mucociliary clearance [1] [6] [9].

Table 1: Effects of Carbocisteine on Mucus Composition

Mucin TypeRole in MucusEffect of Carbocisteine
SialomucinsReduce viscosity↑ Synthesis (via sialyl transferase)
FucomucinsIncrease viscosity↓ Proportion in mucus
SulfomucinsContribute to elasticityModulated indirectly

In vivo studies demonstrate that carbocisteine penetrates bronchial secretions, altering rheology within 4 days of treatment. This enhances ciliary beat frequency and reduces mucus adhesion to airway walls, critical in COPD and bronchiectasis [5] [9].

Free Radical Scavenging and Oxidative Stress Mitigation

Carbocisteine’s antioxidant properties stem from its thioether group, which scavenges reactive oxygen species (ROS) including superoxide (O₂⁻), hydroxyl radicals (·OH), and hydrogen peroxide (H₂O₂). In COPD, oxidative stress inactivates antiproteinases (e.g., α1-antitrypsin), driving tissue destruction and inflammation. Carbocisteine:

  • Neutralizes ROS in pulmonary tissue, preventing lipid peroxidation and DNA damage [1] [3]
  • Activates cytoprotective pathways like Akt phosphorylation, reducing apoptosis in lung epithelial cells exposed to oxidative stress [6] [9]
  • Preserves mitochondrial function by maintaining redox balance, as evidenced in vitro under Parkinson’s disease models (relevant to oxidative neuronal damage) [3]

Genetic polymorphisms in sulfoxidation metabolism influence efficacy: Poor sulfoxidizers (38–39% of populations) retain higher levels of active sulfide metabolites, enhancing antioxidant effects [1] [3].

Anti-Inflammatory Signaling Pathways in Chronic Pulmonary Disorders

Beyond mucolysis, carbocisteine modulates pro-inflammatory cascades via:

  • NF-κB suppression: Inhibits nuclear translocation of this transcription factor, reducing TNF-α-induced IL-8 and IL-6 synthesis in airway epithelia [1] [9]
  • MAPK pathway inhibition: Attenuates ERK1/2 phosphorylation, decreasing cytokine release and neutrophil infiltration [6] [9]
  • Neutrophil inactivation: Blocks formyl peptide-induced neutrophil degranulation and ROS production [1]

In COPD patients, carbocisteine reduces exhaled IL-6 and 8-isoprostane (oxidative stress biomarkers) and systemic inflammation, correlating with fewer exacerbations [7] [10].

Table 2: Key Anti-Inflammatory Mechanisms

PathwayTargetBiological Outcome
NF-κBTNF-α, IL-8, IL-6↓ Airway inflammation
ERK1/2 MAPKCytokine synthesis↓ Neutrophil recruitment
Neutrophil signalingFormyl peptide receptors↓ Oxidative burst & protease secretion

Inhibition of Bacterial/Viral Adherence to Respiratory Epithelium

Carbocisteine disrupts pathogen-host adhesion, a critical step in respiratory infections:

  • Downregulates receptors: Reduces expression of platelet-activating factor receptor (PAFR) and intracellular adhesion molecule-1 (ICAM-1) on inflamed epithelia. PAFR is exploited by Streptococcus pneumoniae and Haemophilus influenzae for adhesion, while ICAM-1 facilitates rhinovirus binding [4] [9]
  • Alters mucus properties: By normalizing mucin composition, carbocisteine reduces bacterial entrapment and biofilm formation [5] [10]

In vitro, carbocisteine decreases S. pneumoniae adherence to alveolar cells by 40–60%, even in interleukin-1α-stimulated (inflamed) cells [4]. In vivo, smoke-exposed rats treated with carbocisteine show reduced H. influenzae loads due to improved mucociliary clearance and receptor downregulation [5].

Table 3: Effects on Pathogen Adherence

PathogenHost ReceptorEffect of Carbocisteine
S. pneumoniaePAFR↓ Expression at mRNA & protein levels
RhinovirusICAM-1↓ Surface expression on epithelia
H. influenzaePAFRBlocks bacterial docking

Clinical Translation of Multimodal Actions

The PEACE study (n=709 COPD patients) demonstrated that carbocisteine (1,500 mg/day) reduced exacerbation frequency by 24% vs. placebo over 12 months. This aligns with its multimodal actions: fewer infections (via anti-adhesion), reduced inflammation, and decreased oxidative damage [7] [10]. Subgroup analyses suggest greater benefits in patients with frequent exacerbations and high mucus burden [10].

Table 4: Clinical Outcomes in the PEACE Study

OutcomeCarbocisteine GroupPlacebo Groupp-value
Exacerbations/patient/year1.011.35<0.05
Exacerbation-free patients36.7%26.9%0.01
Quality of life (SGRQ)-3.8 points*+0.7 points*<0.01

*Negative SGRQ change denotes improvement. [7]

Properties

CAS Number

25390-17-4

Product Name

S-Carboxymethylcysteine

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-N

SMILES

C(C(C(=O)O)N)SCC(=O)O

Solubility

1.6g/L

Synonyms

3-(Carboxymethylthio)alanine
Carbocysteine
Carbocysteine, L Isomer
Carbocysteine, L-Isomer
L-Isomer Carbocysteine
Mucodine
Mucodyne
Mukodin
Rhinathiol
S Carboxymethylcysteine
S-(Carboxymethyl)-L-cysteine
S-Carboxymethylcysteine
Thiodril

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.